

13C NMR Analysis of 5-iodo-1H-indazole-3-methanol: A Comparative Guide

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Compound of Interest

Compound Name: 1H-Indazole-3-methanol, 5-iodo-

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This guide provides a comparative analysis of the expected 13C NMR spectral data for 5-iodo-1H-indazole-3-methanol, a crucial aspect for the structural elucidation and purity assessment of this and related heterocyclic compounds in drug discovery and development. Due to the limited availability of direct experimental data for this specific molecule, this guide leverages data from structurally similar compounds to provide a robust predictive analysis.

Comparison of 13C NMR Chemical Shifts

The following table compares the experimental 13C NMR chemical shifts of 5-iodo-3-phenyl-1H-indazole with the predicted shifts for 5-iodo-1H-indazole-3-methanol. The predictions are based on the analysis of substituent effects in related indazole systems. The primary reference compound, 5-iodo-3-phenyl-1H-indazole, provides a solid baseline for the chemical shifts of the iodinated benzene ring portion of the molecule.^[1]

Carbon Atom	5-iodo-3-phenyl-1H-indazole (CDCl ₃ , 100 MHz) δ (ppm)[1]	5-iodo-1H-indazole-3-methanol (Predicted) δ (ppm)	Rationale for Prediction
C3	144.75	~145-150	The replacement of a phenyl group with a methanol group at C3 is expected to have a minor effect on the chemical shift of C3 itself.
C3a	140.51	~140-142	This quaternary carbon's shift is influenced by the pyrazole ring fusion and is expected to be relatively stable.
C4	135.08	~135	The electronic environment of C4 is primarily influenced by the adjacent iodine atom and is predicted to be similar to the reference.
C5	84.70	~85	The direct attachment of the heavy iodine atom results in a characteristic upfield shift for C5.[1]
C6	129.80	~130	This carbon is ortho to the iodine and is expected to have a similar chemical shift.

C7	123.26	~123	The chemical shift of C7 is influenced by the pyrazole ring and is predicted to be in a similar region.
C7a	112.22	~112	This quaternary carbon is part of the pyrazole ring and its shift is expected to be consistent.
CH ₂ OH	-	~55-65	The chemical shift for a methanol substituent on a heterocyclic ring typically appears in this range. [2]

Experimental Protocol for ¹³C NMR Spectroscopy

The following is a generalized experimental protocol for acquiring a ¹³C NMR spectrum of an indazole derivative, based on standard laboratory practices.[\[1\]](#)[\[3\]](#)[\[4\]](#)

1. Sample Preparation:

- Dissolve 10-20 mg of the purified compound (e.g., 5-iodo-1H-indazole-3-methanol) in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
- The choice of solvent is critical and can influence chemical shifts.[\[5\]](#)[\[6\]](#) DMSO-d₆ is often used for indazole derivatives due to their good solubility and the fact that the 1H tautomer is the predominant form in this solvent.[\[5\]](#)
- Transfer the solution to a 5 mm NMR tube.
- Add a small amount of tetramethylsilane (TMS) as an internal standard ($\delta = 0.00$ ppm), unless the solvent peak is used for referencing.[\[7\]](#)

2. NMR Spectrometer Setup:

- The data should be acquired on a high-field NMR spectrometer (e.g., 400 or 500 MHz for ^1H) to ensure good signal dispersion.
- Set the spectrometer to the appropriate frequency for ^{13}C detection (e.g., 100 or 125 MHz).

3. Acquisition Parameters:

- Pulse Program: A standard single-pulse experiment with proton decoupling (e.g., zgpg30 or similar) is typically used for a broadband decoupled ^{13}C spectrum.
- Acquisition Time (AQ): ~1-2 seconds.
- Relaxation Delay (D1): 2-5 seconds. A longer delay may be necessary for quaternary carbons to fully relax and be accurately integrated.
- Number of Scans (NS): This will depend on the sample concentration. For a moderately concentrated sample, 1024 to 4096 scans are typically sufficient to obtain a good signal-to-noise ratio.
- Spectral Width (SW): A spectral width of approximately 200-250 ppm is usually adequate to cover the entire range of ^{13}C chemical shifts for organic molecules.
- Temperature: The experiment is typically run at room temperature (e.g., 298 K).

4. Data Processing:

- Apply a Fourier transform to the acquired free induction decay (FID).
- Phase correct the resulting spectrum.
- Apply a baseline correction.
- Reference the spectrum to the TMS signal at 0.00 ppm or the solvent peak (e.g., CDCl_3 at 77.16 ppm, DMSO-d_6 at 39.52 ppm).[\[7\]](#)

- Integrate the signals if quantitative information is required, although this is less common for routine ^{13}C NMR.

Workflow for ^{13}C NMR Analysis of a Synthesized Indazole Derivative

The following diagram illustrates the logical workflow for the synthesis and subsequent ^{13}C NMR analysis of a substituted indazole, such as 5-iodo-1H-indazole-3-methanol.



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Caption: Workflow for Synthesis and ^{13}C NMR Analysis.

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